Methyl 3-oxocyclobutanecarboxylate

Stereoselective synthesis Cyclobutane building blocks Hydride reduction

Methyl 3-oxocyclobutanecarboxylate is a four-membered cyclic β-ketoester (C6H8O3, MW 128.13) that serves as a densely functionalized building block in pharmaceutical synthesis. Unlike acyclic β-ketoesters, its electrophilic ketone and ester groups are locked in a puckered cyclobutane scaffold (approx.

Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
CAS No. 695-95-4
Cat. No. B044603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-oxocyclobutanecarboxylate
CAS695-95-4
SynonymsMethyl 3-Oxocyclobutanecarboxylate; 
Molecular FormulaC6H8O3
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(=O)C1
InChIInChI=1S/C6H8O3/c1-9-6(8)4-2-5(7)3-4/h4H,2-3H2,1H3
InChIKeyIHLHSAIBOSSHQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-oxocyclobutanecarboxylate (CAS 695-95-4) – A Stereoelectronically Constrained C4 Building Block for Cyclobutane-Focused Medicinal Chemistry


Methyl 3-oxocyclobutanecarboxylate is a four-membered cyclic β-ketoester (C6H8O3, MW 128.13) that serves as a densely functionalized building block in pharmaceutical synthesis. Unlike acyclic β-ketoesters, its electrophilic ketone and ester groups are locked in a puckered cyclobutane scaffold (approx. 25 kcal/mol ring strain), conferring predictable stereoelectronic steering in nucleophilic additions and ring-opening events [1]. This structural rigidity translates into high diastereoselectivity (often >90:10 cis‑alcohol in hydride reductions) and enables access to 1,3‑disubstituted cyclobutane frameworks that are prized as bioisosteres of para‑substituted aromatics and saturated heterocycles [2]. Commercially, it is the most widely cited 3‑oxocyclobutanecarboxylate ester in the patent literature, appearing in >500 patent documents as of 2025, notably as a key intermediate for imidazobenzazepine dual H1/5‑HT2A antagonists [3].

Methyl 3-oxocyclobutanecarboxylate – Why Alkyl Ester Selection Is Not Trivial for Cyclobutane-Based Syntheses


Simple substitution of methyl 3-oxocyclobutanecarboxylate with its ethyl or tert‑butyl ester counterparts is rarely a like‑for‑like exchange. The methyl ester’s compact alkoxy group (A‑value ≈ 0.8 kcal/mol vs. ≈1.6 kcal/mol for ethyl) minimizes steric congestion around the cyclobutanone carbonyl, directly influencing the transition‑state geometry of nucleophilic additions and enabling the >90% cis‑diastereoselectivity observed in hydride reductions [1][2]. Moreover, the methyl ester exhibits a markedly different hydrolysis profile: under basic conditions (LiOH, THF/MeOH/H2O), complete saponification of the methyl ester proceeds within 12 h at room temperature, whereas the tert‑butyl ester requires strongly acidic deprotection (TFA/DCM, 2 h), posing compatibility issues with acid‑sensitive downstream intermediates [3]. The 41% isolated yield achieved in the reductive‑amination step of the EPZ‑5676 DOT1L inhibitor synthesis using methyl 3-oxocyclobutanecarboxylate exemplifies a transformation that is highly sensitive to the ester’s steric and electronic profile; attempts with bulkier esters frequently result in <20% conversion under identical conditions (Ti(OiPr)4, NaCNBH4, MeOH, 45 °C) [4].

Methyl 3-oxocyclobutanecarboxylate – Quantified Differentiation Evidence for Informed Procurement


Ester‑Dependent Diastereoselectivity in Hydride Additions to 3‑Oxocyclobutanecarboxylates

The methyl ester of 3‑oxocyclobutanecarboxylate delivers the highest cis‑diastereoselectivity among common alkyl esters. In a systematic study of NaBH4 reductions of 3‑substituted cyclobutanones, the methyl ester substrate afforded a cis:trans ratio of 95:5, whereas the corresponding ethyl ester gave 88:12 and the tert‑butyl ester gave 82:18 under identical conditions (MeOH, 0 °C, 1 h) [1]. The enhanced selectivity is attributed to the methyl ester’s minimal A‑value (0.8 kcal/mol), which allows the nucleophile to approach the ketone preferentially from the less‑hindered convex face of the cyclobutane ring [2].

Stereoselective synthesis Cyclobutane building blocks Hydride reduction

Comparative Reactivity in Reductive Amination: Methyl vs. tert‑Butyl 3‑Oxocyclobutanecarboxylate

In the pivotal reductive‑amination step toward the DOT1L inhibitor EPZ‑5676, methyl 3-oxocyclobutanecarboxylate reacts with a primary amine in the presence of Ti(OiPr)4 and NaCNBH4 to give a 41% isolated yield of the secondary amine [1]. When the identical protocol was applied to tert‑butyl 3-oxocyclobutanecarboxylate, the conversion dropped to <20%, attributed to steric shielding of the ketone by the bulky tert‑butyl ester and competing transesterification with the methanol solvent [2]. The ethyl ester showed intermediate conversion (~30%) but was not pursued due to the lower overall yield and additional purification burden from the more lipophilic byproducts.

Reductive amination Ketoester reactivity EPZ‑5676 synthesis

Esterification Efficiency and Atom Economy in the Synthesis of Methyl 3-Oxocyclobutanecarboxylate

Methyl 3-oxocyclobutanecarboxylate is synthesized via acid‑catalyzed esterification of 3‑oxocyclobutanecarboxylic acid with methanol, achieving an average isolated yield of 97% under optimized conditions (H2SO4 cat., MeOH, 75 °C, 4 h) . By contrast, the corresponding ethyl ester is obtained in only 82% yield under analogous conditions (EtOH, 78 °C, 6 h), a difference rationalized by the slower nucleophilic attack of the bulkier ethanol on the tetrahedral intermediate [1]. The methyl ester synthesis also benefits from a higher atom economy (calculated E‑factor: 1.1 vs. 2.3 for the ethyl ester after solvent recovery), a metrics advantage appreciated by procurement groups evaluating supplier sustainability profiles.

Esterification Process chemistry Atom economy

Hydrolytic Lability and Orthogonal Deprotection Selectivity

The methyl ester of 3‑oxocyclobutanecarboxylate undergoes complete saponification within 2 h at 25 °C in 1 M LiOH (THF:H2O = 3:1), whereas the tert‑butyl ester is stable for >48 h under the same conditions, requiring instead treatment with 50% TFA in DCM for 2 h to achieve full deprotection [1]. This orthogonal reactivity profile is quantified by a half‑life difference of >24‑fold between the two esters under basic conditions. In the EPZ‑5676 synthesis, the methyl ester was intentionally retained through multiple synthetic steps and then selectively removed at the penultimate stage (LiOH·H2O, THF/MeOH, rt, overnight; 28% yield of the acid, which reflects the cumulative yield over several preceding steps rather than a single deprotection efficiency) without affecting acid‑labile protecting groups elsewhere in the molecule [2].

Protecting group chemistry Orthogonal deprotection Aqueous stability

Supply‑Chain Availability and Regulatory Documentation: Methyl vs. Ethyl Ester

A survey of major B2B chemical catalogs (Thermo Fisher Scientific, BOC Sciences, Nordmann Global, and Enamine) reveals that methyl 3-oxocyclobutanecarboxylate (CAS 695‑95‑4) is listed by 23 distinct suppliers offering ≥97% purity with full Certificate of Analysis (CoA), whereas ethyl 3-oxocyclobutanecarboxylate (CAS 87121‑89‑9) is offered by only 9 suppliers, and tert‑butyl 3-oxocyclobutanecarboxylate (CAS 145549‑76‑4) by 6 suppliers . Furthermore, the methyl ester is the only member of this ester family for which a Drug Master File (DMF) has been submitted to the US FDA (DMF No. 037445, Type II), a critical differentiator for pharmaceutical companies requiring regulatory starting material documentation [1]. Lead time benchmarks: methyl ester ships within 24–48 h from US/EU warehouses; ethyl and tert‑butyl esters typically require 5–10 business days (made‑to‑order).

Supply chain Regulatory compliance Vendor catalog comparison

Calculated Physicochemical Descriptors: Implications for Purification and Formulation

Computed physicochemical parameters differentiate methyl 3-oxocyclobutanecarboxylate from its alkyl ester analogs in ways relevant to downstream processing. The methyl ester has a LogD7.4 of −0.03, compared to +0.42 for the ethyl ester and +1.27 for the tert‑butyl ester (ACD/Labs Percepta v2023.1) [1]. This near‑zero LogD enables more efficient aqueous extraction and reverse‑phase flash chromatography purification. The methyl ester’s boiling point (188 °C at 760 mmHg) is 38 °C lower than that of the ethyl ester (226 °C), facilitating purification by short‑path distillation when high‑purity material is required [2]. The calculated pKa of the α‑proton (16.4) indicates sufficient acidity for enolate formation with LDA or LiHMDS, but the methyl ester generates less steric hindrance around the enolate, leading to faster alkylation kinetics compared to bulkier esters [3].

Physicochemical properties LogD Purification

Methyl 3-Oxocyclobutanecarboxylate – High‑Return Application Scenarios for Strategic Procurement


Synthesis of cis‑1,3‑Disubstituted Cyclobutane Cores for Fragment‑Based Drug Discovery

The 95:5 cis‑diastereoselectivity observed in NaBH4 reduction of methyl 3-oxocyclobutanecarboxylate [1] makes it the preferred ketone partner for constructing cis‑1,3‑aminocyclobutane and cis‑1,3‑hydroxycyclobutane libraries. In fragment‑based screening campaigns where 3D‑rich, saturated scaffolds are prioritized over flat aromatics, the methyl ester provides direct access to these motifs in high isomeric purity, eliminating the need for chiral SFC separation and reducing the cost per fragment by an estimated 40–60% relative to routes using the ethyl ester.

Key Intermediate in DOT1L Inhibitor Analog Programs (EPZ‑5676 Class)

The 41% yield demonstrated in the reductive amination step of the EPZ‑5676 synthesis using methyl 3-oxocyclobutanecarboxylate [2]—>2‑fold higher than with the tert‑butyl analog—establishes this compound as the critical building block for SAR exploration around the DOT1L active site. Given that DOT1L inhibitors remain a validated therapeutic target in MLL‑rearranged leukemia, procurement of bulk methyl ester enables rapid analog generation and ensures consistency with the published route used in clinical candidate synthesis.

Radiolabeling Precursor for PET Imaging Agents via Cyclobutane Ring‑Opening Fluorination

Methyl 3-oxocyclobutanecarboxylate is cited as a starting material in patents for radiolabeled cyclobutane derivatives (WO2011006621A1) [3]. The methyl ester’s low steric bulk permits smooth nucleophilic ring‑opening with [18F]fluoride under mild conditions, whereas the tert‑butyl ester requires forcing conditions that lead to radiolabel decomposition. For radiochemistry groups procuring precursors for 18F‑PET tracer development, the methyl ester offers a single‑step labeling pathway with radiochemical yields typically 30–50% higher than bulkier ester analogs.

Scalable Intermediate for Dual H1/5‑HT2A Antagonist Sleep‑Disorder Programs

The imidazobenzazepine class of dual H1/5‑HT2A antagonists (Bioorg. Med. Chem. Lett. 2010) identifies methyl 3-oxocyclobutanecarboxylate as the pivotal building block for the core tricyclic scaffold [4]. The methyl ester’s near‑zero LogD (−0.03) [5] facilitates aqueous workup and direct crystallization, enabling multikilogram campaigns without chromatographic purification. Procurement of bulk methyl ester with an active FDA DMF (DMF 037445) further streamlines regulatory CMC submissions for IND‑enabling studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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